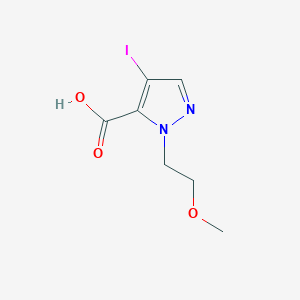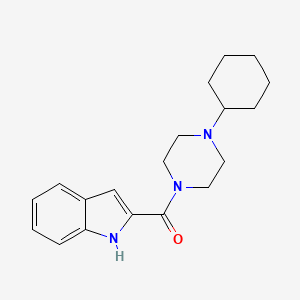
(4-cyclohexylpiperazin-1-yl)(1H-indol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-cyclohexylpiperazin-1-yl)(1H-indol-2-yl)methanone, also known as CPI or CPIM, is a chemical compound that has been studied for its potential use in scientific research. It is a synthetic compound that has been found to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Central Nervous System Receptor Affinity
A novel synthesis method starting from the methyl ester of the proteinogenic amino acid (S)-serine led to derivatives with promising interaction with σ1-receptors, indicating potential applications in targeting central nervous system (CNS) disorders (Beduerftig, Weigl, & Wünsch, 2001).
Inhibitors of Fatty Acid Amide Hydrolase
Investigations in the Tokyo area revealed compounds with potential as inhibitors of fatty acid amide hydrolase, a key enzyme in the endocannabinoid system, suggesting implications for managing conditions related to this system (Nakajima et al., 2012).
Tubulin Polymerization Inhibitors
A series of derivatives demonstrated significant antiproliferative properties and potent inhibition of tubulin polymerization. This suggests their use in cancer treatment by inhibiting tumor cell growth through cell cycle arrest, targeting the colchicine binding site on β-tubulin (Prinz et al., 2017).
Acetylcholinesterase Inhibitors
Novel arylisoxazole‐phenylpiperazines were identified as potent inhibitors of acetylcholinesterase (AChE), suggesting potential for treating neurodegenerative diseases such as Alzheimer's by enhancing the neurotransmitter acetylcholine levels in the brain (Saeedi et al., 2019).
Endocannabinoid Hydrolases Inhibitors
Compounds were prepared and tested on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), showing potential as dual FAAH-MAGL inhibitors. This highlights applications in modulating endocannabinoid signaling pathways for therapeutic benefits (Morera et al., 2012).
Antifungal Activity
Derivatives of the compound have been synthesized and shown promising antifungal activity, indicating potential applications in the development of new antifungal agents (Lv et al., 2013).
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.
Mode of Action
Indole derivatives are known to interact with their targets and cause changes that lead to their biological effects . The exact nature of these interactions would depend on the specific targets involved.
Biochemical Pathways
Given the broad range of biological activities of indole derivatives , it’s likely that this compound affects multiple pathways. The downstream effects would depend on the specific pathways and targets involved.
Result of Action
Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Eigenschaften
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c23-19(18-14-15-6-4-5-9-17(15)20-18)22-12-10-21(11-13-22)16-7-2-1-3-8-16/h4-6,9,14,16,20H,1-3,7-8,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKPYRLQIVIXGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2384965.png)
![Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)thiazole-4-carboxylate](/img/structure/B2384968.png)
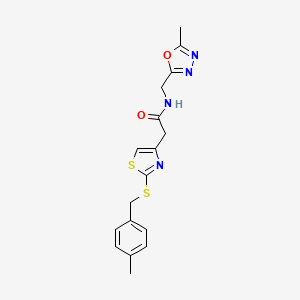
![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2384973.png)

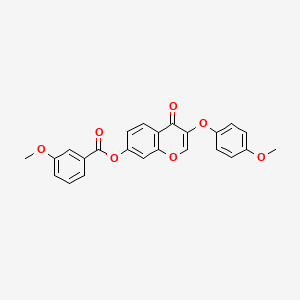
![3-Ethyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2384976.png)
![(Z)-2-Cyano-N-(4-ethoxyphenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2384977.png)
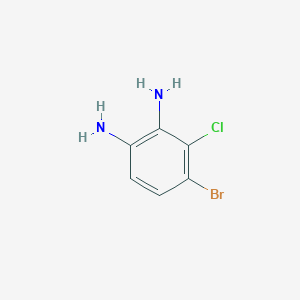
![(3,4-Difluorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2384980.png)
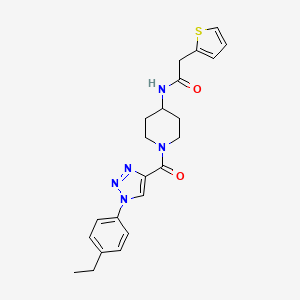
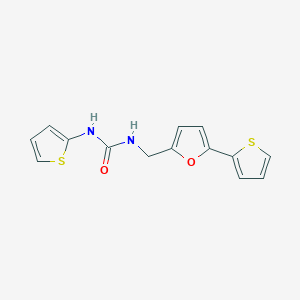
![2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-yl phenyl ether](/img/structure/B2384984.png)
